

A Comparative Analysis of 2-bromo-N-methylbenzenesulfonamide and Other Sulfonamides

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Compound of Interest

Compound Name:	2-bromo-N-methylbenzenesulfonamide
Cat. No.:	B1270548

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-bromo-N-methylbenzenesulfonamide** with other relevant sulfonamides, focusing on their physicochemical properties and potential biological activities. Due to the limited availability of direct comparative experimental data for **2-bromo-N-methylbenzenesulfonamide**, this guide leverages the principles of Quantitative Structure-Activity Relationship (QSAR) to infer its potential performance based on its structural characteristics and the known activities of analogous sulfonamides.

Physicochemical Properties: A Foundation for Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The table below summarizes key computed physicochemical properties for **2-bromo-N-methylbenzenesulfonamide** and two well-characterized sulfonamides: Sulfamethoxazole (an antibiotic) and Acetazolamide (a carbonic anhydrase inhibitor).

Property	2-bromo-N-methylbenzenesulfonamide	Sulfamethoxazole	Acetazolamide	Source
Molecular Formula	C ₇ H ₈ BrNO ₂ S	C ₁₀ H ₁₁ N ₃ O ₃ S	C ₄ H ₆ N ₄ O ₃ S ₂	PubChem
Molecular Weight (g/mol)	250.12	253.28	222.26	[1]
XLogP3 (Lipophilicity)	1.6	0.89	-0.27	[1]
Hydrogen Bond Donor Count	1	2	2	[1]
Hydrogen Bond Acceptor Count	2	5	6	[1]
Topological Polar Surface Area (Å ²)	54.6	98.9	134.0	[1]

Analysis: **2-bromo-N-methylbenzenesulfonamide** exhibits moderate lipophilicity (XLogP3 of 1.6) and a smaller polar surface area compared to the two reference drugs. This suggests it may have good membrane permeability, a desirable characteristic for oral bioavailability. The presence of a bromine atom, a halogen, can also influence its activity. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.[2][3]

Comparative Biological Activity: Insights from Analogs

Sulfonamides are a versatile class of compounds known for a wide range of biological activities, primarily as antibacterial agents and enzyme inhibitors.

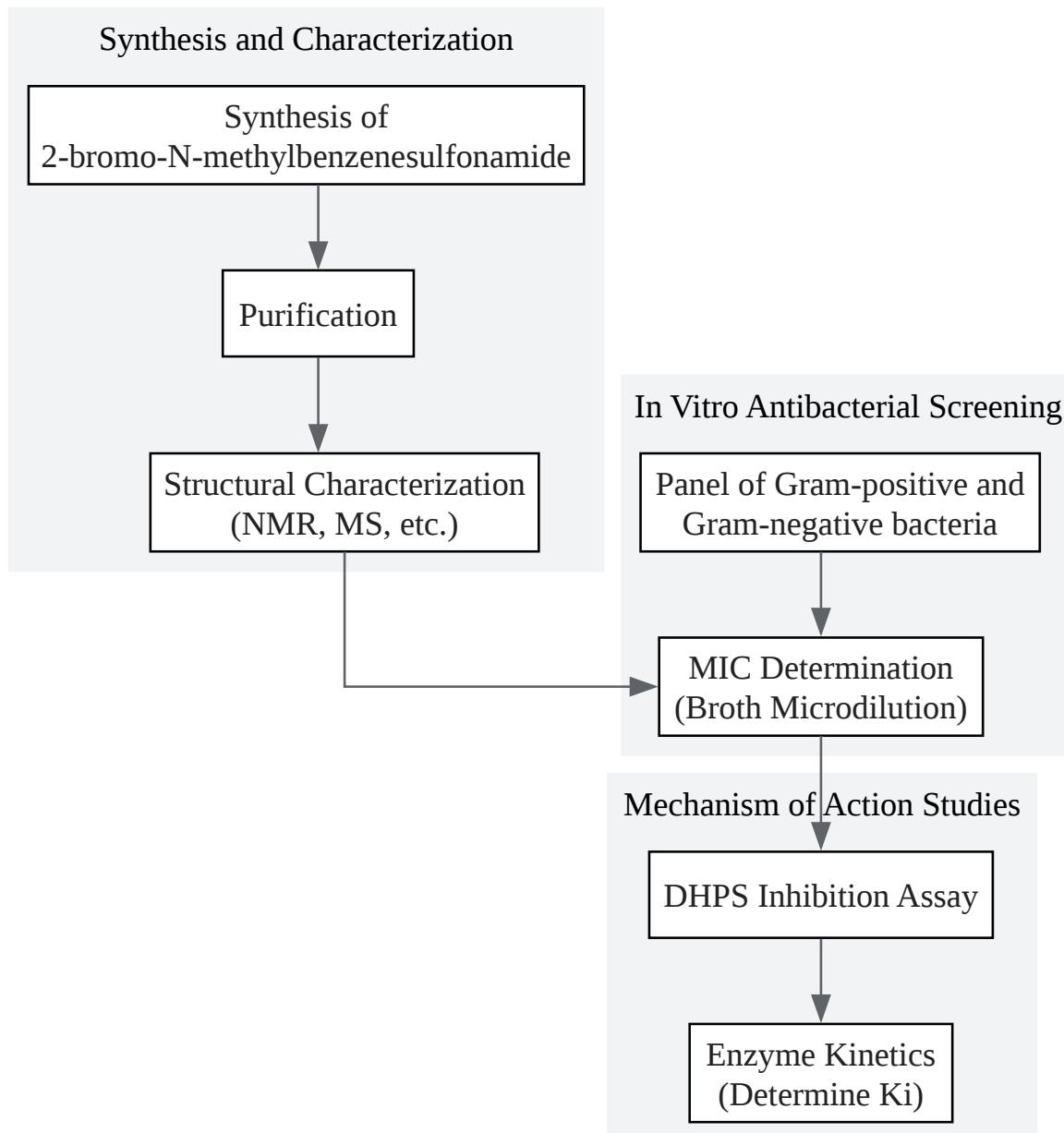
Antibacterial Activity

The antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic

acid (PABA), allows them to bind to the enzyme's active site, thereby blocking folate production and arresting bacterial growth.

While specific Minimum Inhibitory Concentration (MIC) values for **2-bromo-N-methylbenzenesulfonamide** are not readily available in the literature, studies on other halogenated sulfonamides suggest that the presence and position of a halogen can significantly impact antibacterial potency.^{[5][6]} For instance, dihalogenated benzimidazoles have shown greater antibacterial activity than their mono-halogenated counterparts.^[3] This suggests that the 2-bromo substitution in our compound of interest could contribute favorably to its antibacterial profile.

The logical workflow for assessing the antibacterial potential of a novel sulfonamide is depicted below.



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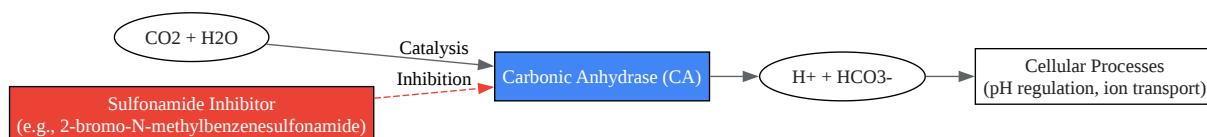
Experimental workflow for evaluating antibacterial activity.

Enzyme Inhibition: Carbonic Anhydrase

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.^{[7][8]} The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.

The inhibitory potency of benzenesulfonamides against different CA isoforms can be highly variable and is influenced by the substitution pattern on the benzene ring and the sulfonamide nitrogen. While no direct inhibition data exists for **2-bromo-N-methylbenzenesulfonamide**, studies on other benzenesulfonamide derivatives provide valuable insights. For example, a series of novel benzenesulfonamide-triazole conjugates showed that tumor-associated CA isoforms were more sensitive to inhibition.[9] Another study on benzenesulfonamides incorporating pyrazole and pyridazinecarboxamide moieties demonstrated isoform-selective inhibition.[10]

The signaling pathway below illustrates the role of carbonic anhydrase in pH regulation and how sulfonamides can interfere with this process.



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